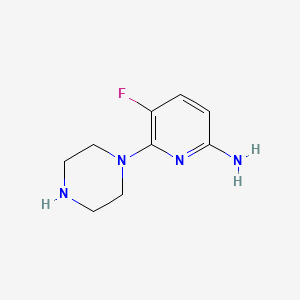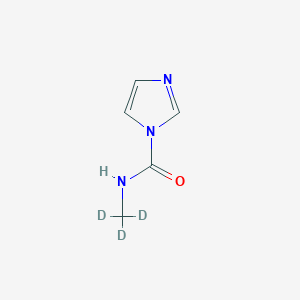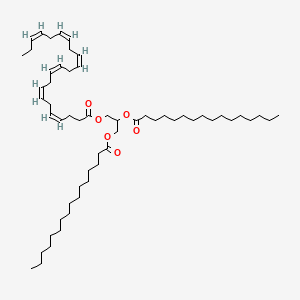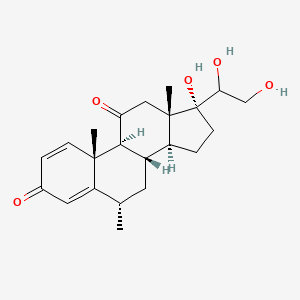
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is a chemical compound known for its role as an impurity in Colesevelam, a medication used to reduce elevated low-density lipoprotein (LDL) cholesterol in patients with primary hyperlipidemia and to improve glycemic control in patients with type 2 diabetes . This compound is characterized by its unique structure, which includes a decylamino group and a trimethylammonium group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide typically involves the reaction of a decylamine derivative with a trimethylammonium compound under controlled conditions. The reaction is carried out in the presence of hydrobromic acid to facilitate the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrobromic acid, bromine, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different brominated organic compounds .
Applications De Recherche Scientifique
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an impurity marker in the production of Colesevelam.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide involves its interaction with biological molecules, particularly in the context of its role as an impurity in Colesevelam. The compound may interact with cellular membranes and proteins, influencing their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and glycemic control pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colesevelam: The primary compound in which 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is found as an impurity.
Other Quaternary Ammonium Compounds: Similar in structure and function, these compounds also possess a trimethylammonium group and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific structure, which includes a decylamino group and a trimethylammonium group. This structure imparts distinct chemical and biological properties, making it valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C19H44Br2N2 |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
6-(decylamino)hexyl-trimethylazanium;bromide;hydrobromide |
InChI |
InChI=1S/C19H43N2.2BrH/c1-5-6-7-8-9-10-11-14-17-20-18-15-12-13-16-19-21(2,3)4;;/h20H,5-19H2,1-4H3;2*1H/q+1;;/p-1 |
Clé InChI |
QZSDFHUIVGPKIS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCNCCCCCC[N+](C)(C)C.Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)

![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)









![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
